(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine
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Description
The compound is a complex organic molecule that contains a methoxyphenyl group and a tetrahydrotriazoloazepine group linked by a methylene bridge. The methoxyphenyl group is a common motif in organic chemistry and is known to contribute to the bioactivity of many compounds . The tetrahydrotriazoloazepine group is a less common motif and could potentially contribute unique properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their coupling. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The methoxyphenyl group would likely contribute to the overall polarity of the molecule, while the tetrahydrotriazoloazepine group could potentially introduce conformational flexibility .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The methoxy group in the methoxyphenyl ring could potentially undergo reactions typical of ethers, while the azepine ring could potentially undergo reactions typical of other seven-membered heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl group could potentially increase the compound’s solubility in polar solvents, while the azepine ring could contribute to its lipophilicity .
Scientific Research Applications
Neurotransmitter Metabolism Studies
Compounds containing methoxy-phenyl groups, such as 3-Methoxy-4-hydroxyphenylethylene glycol (MHPG) and 3-Methoxy-4-hydroxyphenylglycol, have been extensively studied for their roles as metabolites in neurotransmitter metabolism, particularly in relation to diseases like Parkinson's disease and depressive disorders. The study of such compounds helps in understanding the biochemical abnormalities in various forms of parkinsonism and major depressive disorders, providing insights into the selective destruction of nigrostriatal dopamine neurons and central noradrenergic activity (Burns et al., 1985) (Beckmann & Goodwin, 1980).
Environmental Contaminant Analysis
The methoxylated component suggests relevance in the study of environmental pollutants, specifically organohalogen contaminants. Research on phenolic and methoxylated organohalogen contaminants (OHCs) has shown the importance of such compounds in evaluating human exposure to environmental pollutants through dietary sources and their differential partitioning between breast milk and serum (Fujii et al., 2014).
Hepatobiliary Function Imaging
Compounds with structures similar to "(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine" may find application in medical imaging, particularly in evaluating hepatobiliary function. For instance, tri-alkoxysalicyl-1,4-diazepan-6-amine (TAoS-DAZA) ligands, labeled with radionuclides, have been proposed as PET/CT agents for the depiction and quantification of hepatobiliary function and evaluation of bile excretion (Freesmeyer et al., 2021).
Biogenic Amine Studies
The structural features suggest potential relevance in studies related to biogenic amines and their metabolites, which are crucial in understanding various neurological and psychological disorders. The compound's structural similarity to known neurotransmitter metabolites indicates its utility in exploring the pathways and disorders associated with neurotransmitter metabolism, such as in the Rett syndrome and acute fulminant hepatocellular failure (Zoghbi et al., 1985) (Krishnamoorthy et al., 1990).
properties
IUPAC Name |
3-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-20-13-7-5-6-12(10-13)16-11-15-18-17-14-8-3-2-4-9-19(14)15/h5-7,10,16H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGAOOFLLRQUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN=C3N2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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